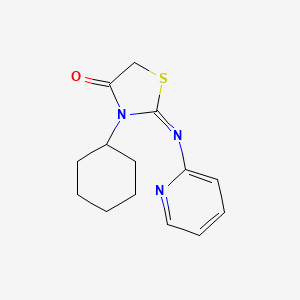

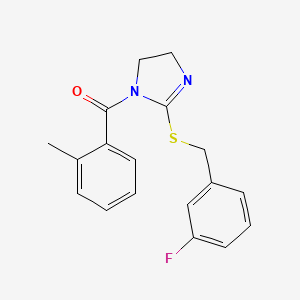

![molecular formula C19H13N3O4S B2536478 N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1207003-43-7](/img/structure/B2536478.png)

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, also known as CTA091, is a chemical compound with potential therapeutic applications. This compound has been the focus of scientific research due to its unique chemical structure and promising properties.

Applications De Recherche Scientifique

Synthesis and Anti-HIV Activity

A series of novel N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives have been synthesized and evaluated for their anti-HIV activity using the MTT method. These compounds exhibited moderate to potent activity against wild-type HIV-1, with N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide 6v showing the most promise (EC50=<7 μg/ml) against MT-4 cells (Bhavsar et al., 2011).

Synthesis and Quantum Chemical Studies

New coumarins, including derivatives of the chemical compound , have been synthesized and characterized by spectroscopic techniques and micro-elemental analysis. Density Functional Theory (DFT) calculations provided detailed descriptions of the molecular orbitals, including spatial characteristics and contributions of individual atoms (Al-Amiery et al., 2016).

Green Synthesis Approach

A green approach to synthesizing benzo[d]chromeno[3,4-h]oxathiazonine derivatives via multicomponent reactions (MCRs) in water has been explored. This synthesis method, complemented by Density Functional Theory (DFT) studies, emphasizes environmentally friendly practices in chemical synthesis (Djahaniani et al., 2015).

Ultrasound-Promoted Synthesis and Cytotoxic Activity

Ultrasound irradiation facilitated the rapid synthesis of novel thiazole derivatives bearing a coumarin nucleus. The cytototoxic activities of these derivatives were evaluated, revealing potent cytotoxic activity in certain compounds (Gomha & Khalil, 2012).

Docking Studies for Breast Cancer

Chromeno[4,3-b]pyridine derivatives were designed, synthesized, and subjected to molecular docking and binding energy studies to evaluate their anticancer activities, particularly against breast cancer. Computational ADME and Lipinski's analysis further supported their potential as therapeutic agents (Abd El Ghani et al., 2022).

Mécanisme D'action

Target of Action

The compound belongs to the class of molecules known as chromeno[4,3-d]thiazoles and benzoxazoles . Compounds in these classes have been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets of “N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide” could potentially be related to these biological activities.

Mode of Action

Many chromeno[4,3-d]thiazoles and benzoxazoles exert their effects by interacting with various enzymes, receptors, and other proteins, leading to changes in cellular signaling pathways .

Biochemical Pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways “this compound” might affect. Given the wide range of biological activities associated with chromeno[4,3-d]thiazoles and benzoxazoles, it’s likely that multiple pathways could be involved .

Pharmacokinetics

Many heterocyclic compounds, including chromeno[4,3-d]thiazoles and benzoxazoles, are known to have good bioavailability due to their high solubility in water and other polar solvents .

Propriétés

IUPAC Name |

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O4S/c23-16(9-22-12-6-2-4-8-14(12)26-19(22)24)20-18-21-17-11-5-1-3-7-13(11)25-10-15(17)27-18/h1-8H,9-10H2,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEIPAPNNAPMMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)CN4C5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]-2-methyl-1H-indole](/img/structure/B2536397.png)

![2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2536407.png)

![[3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol](/img/structure/B2536410.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2536412.png)

![7-Hydroxy-3-(2-methoxyphenyl)-8-[(4-methyl-1-piperidinyl)methyl]-1-benzopyran-4-one](/img/structure/B2536413.png)

![Pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2536416.png)